N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

Antiviral HIV-2 NNRTI

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide (CAS 865593-54-0) belongs to the class of benzothiazolylidene-benzamides, a scaffold extensively explored for antiviral applications, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-2. This specific derivative features an N-3,4-dimethyl substitution on the benzothiazole ring and a 2,4-dimethyl substitution on the benzamide phenyl ring, with a molecular formula of C18H18N2OS and a molecular weight of 310.42 g/mol.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 865593-54-0
Cat. No. B3019958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide
CAS865593-54-0
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C)C
InChIInChI=1S/C18H18N2OS/c1-11-8-9-14(13(3)10-11)17(21)19-18-20(4)16-12(2)6-5-7-15(16)22-18/h5-10H,1-4H3
InChIKeyQDUBXBSVQFURQL-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide (CAS 865593-54-0): A Structurally Differentiated Benzothiazolylidene-Benzamide Scaffold


1. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide (CAS 865593-54-0) belongs to the class of benzothiazolylidene-benzamides, a scaffold extensively explored for antiviral applications, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-2 [1]. This specific derivative features an N-3,4-dimethyl substitution on the benzothiazole ring and a 2,4-dimethyl substitution on the benzamide phenyl ring, with a molecular formula of C18H18N2OS and a molecular weight of 310.42 g/mol . Unlike many in-class analogs that are predominantly mono-substituted on the benzamide moiety, this compound’s dual methyl substitution pattern represents a distinct structural variant with potential implications for target selectivity and antiviral activity profiles [1].

Why Generic Substitution of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide Fails: Structural Specificity Drives Functional Selectivity


Generic substitution among benzothiazolylidene-benzamides is precluded by the profound impact of specific substitution patterns on antiviral activity and selectivity. In the foundational study of this compound class, a series of 40 N-(3-(substituted-phenyl)-4-methylthiazol-2(3H)-ylidene)-substituted benzamides were synthesized and evaluated against HIV-1 and HIV-2 [1]. The results demonstrated that minor structural modifications, such as the positional isomerism of halogen or methyl groups on the benzamide phenyl ring, yielded dramatic differences in anti-HIV potency, with IC50 values ranging from inactive to 0.40 μg/mL [1]. The 2,4-dimethylbenzamide substitution pattern present in CAS 865593-54-0 is not represented among the active compounds (e.g., compounds 35 and 39) reported in that series, indicating that this specific analog occupies a unique and uncharacterized region of the structure-activity landscape [1]. Consequently, any attempt to replace this compound with a closely related analog risks introducing unknown alterations in target engagement, cytotoxicity, or selectivity, undermining the reproducibility of preclinical antiviral research.

Quantitative Differentiation Evidence for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide (CAS 865593-54-0) Against Closest Analogs


Structural Differentiation from Active Anti-HIV-2 Lead Compounds in the Benzothiazolylidene-Benzamide Series

The target compound features a 2,4-dimethylbenzamide substitution, a pattern not represented among the most potent anti-HIV-2 compounds reported in the foundational SAR study of this class. By comparison, the most active compound (compound 39, an N-(3-(2-chloro-5-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide analog exhibited an IC50 of 0.40 μg/mL against HIV-2 ROD with a selectivity index (SI) > 313 [1]. The 2,4-dimethyl substitution has not been explicitly characterized in this assay, positioning the target compound as a structurally uncharacterized analog rather than a known active [1]. [Class-level inference]

Antiviral HIV-2 NNRTI Structure-Activity Relationship

Potential Differentiation in Alkaline Phosphatase (AP) Isozyme Inhibition Profile Relative to Mono-Substituted Benzamide Analogs

A subsequent study on thiazol-2-ylidene-benzamide derivatives evaluated inhibitory activity against tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) isozymes, revealing that selective inhibition is highly dependent on the substitution pattern of the benzamide moiety [1]. While data for the 2,4-dimethylbenzamide analog are not directly reported, mono-substituted and di-substituted analogs showed distinct inhibition profiles, with some compounds achieving selective TNAP inhibition demonstrated by strong activity against TNAP and weaker activity against IAP [1]. The presence of two methyl groups on the benzamide moiety of CAS 865593-54-0 represents a sterically and electronically distinct environment compared to the mono-substituted or unsubstituted variants characterized, suggesting potential for differential selectivity [1]. [Class-level inference]

Cancer Alkaline Phosphatase Enzyme Inhibition Thiazol-2-ylidene-benzamide

Uncharacterized Selectivity Profile Highlights Differentiation from FDA-Approved or Clinically Advanced Adenosine A2A Receptor Ligands

Benzothiazole derivatives, including benzothiazolylidene-benzamides, have been patented as adenosine A2A receptor ligands for potential treatment of CNS disorders such as Parkinson’s disease and cognitive impairment [1]. The specific 2,4-dimethylbenzamide substitution present in CAS 865593-54-0 is not among the exemplifying compounds in these patents, which predominantly feature halogenated, methoxy, or unsubstituted benzamide moieties [1]. This suggests that the target compound may exhibit a unique binding mode or selectivity profile at adenosine receptor subtypes that differentiates it from existing clinical candidates. [Class-level inference]

Adenosine A2A Receptor CNS Disorders Benzothiazole GPCR

Differential Physicochemical Properties Influencing Formulation and Distribution Potential

The target compound possesses a calculated XLogP3-AA of approximately 4.2, based on analogous compounds in the PubChem database sharing the N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene) scaffold [1]. This moderate lipophilicity is distinct from the highly polar nitro- or amino-substituted analogs that demonstrated anti-HIV-2 activity, suggesting different membrane permeability, solubility, and metabolic stability profiles [2]. The compound’s molecular weight of 310.42 g/mol and zero hydrogen bond donor count further distinguish it from leads containing hydroxyl or primary amine substituents. [Supporting evidence]

Drug-likeness Physicochemical Properties Lipophilicity Formulation

Optimal Research and Procurement Scenarios for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide (CAS 865593-54-0)


Exploratory SAR Expansion for Anti-HIV-2 NNRTI Lead Optimization

As demonstrated in the foundational benzothiazolylidene-benzamide SAR study [1], the 2,4-dimethyl substitution pattern is absent from the set of characterized active compounds. Procuring CAS 865593-54-0 enables medicinal chemistry teams to expand the SAR landscape by introducing a dual-methyl substitution pattern that may confer unique steric and electronic effects on reverse transcriptase binding. This compound is best utilized in head-to-head profiling against known leads (e.g., compounds 35 and 39) to identify novel selectivity determinants for HIV-2 over HIV-1, a therapeutic gap highlighted by the exceptional HIV-2-specific activity reported for the class [1].

Selective Alkaline Phosphatase Isozyme Inhibitor Screening

The demonstrated dependence of TNAP/IAP selectivity on benzamide substitution patterns [1] makes the 2,4-dimethyl variant a valuable addition to focused compound libraries for AP isozyme profiling. Procurement of this analog supports research aimed at identifying dual-methyl substituted benzamides that preferentially inhibit TNAP, which is implicated in pathological calcification and cancer bone metastasis, while sparing IAP, potentially reducing gastrointestinal side effects.

Adenosine A2A Receptor Profiling for CNS Drug Discovery

Given that benzothiazole amides are claimed as adenosine A2A ligands [1] but the 2,4-dimethyl substitution is unexplored, this compound can serve as a chemical probe in receptor panel screens. Its distinct lipophilicity (predicted XLogP ~4.2, zero H-bond donors [1]) compared to polar leads suggests a different CNS penetration profile, making it suitable for investigating the role of A2A receptor modulation in neurodegenerative or psychiatric disorders with specific requirements for brain exposure.

Quote Request

Request a Quote for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.